3-(6-Formylpyridin-2-yl)benzonitrile
Description
Properties
IUPAC Name |
3-(6-formylpyridin-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c14-8-10-3-1-4-11(7-10)13-6-2-5-12(9-16)15-13/h1-7,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBBRGAVNLQEHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=N2)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364052 | |
| Record name | 3-(6-Formylpyridin-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
834884-80-9 | |
| Record name | Benzonitrile, 3-(6-formyl-2-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=834884-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(6-Formylpyridin-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(6-Formylpyridin-2-yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 3-(6-Formylpyridin-2-yl)benzonitrile typically involves the reaction of 6-formyl-2-pyridinecarboxaldehyde with benzonitrile under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetonitrile, at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(6-Formylpyridin-2-yl)benzonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₈N₂O
- Molecular Weight : 208.22 g/mol
- CAS Number : 834884-80-9
The compound features a pyridine ring with a formyl group at the 6-position, which contributes to its reactivity and potential biological activities. The benzonitrile moiety enhances its electronic properties, making it suitable for various applications.
Medicinal Chemistry
Anticancer Activity : Research has indicated that derivatives of 3-(6-formylpyridin-2-yl)benzonitrile exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in breast cancer cells, making them potential candidates for further development as anticancer agents .
Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition may have therapeutic implications for diseases where enzyme regulation is crucial. Preliminary studies suggest that it could interact with enzymes through its formyl and nitrile functional groups, potentially modulating their activity .
Synthesis of Novel Compounds
This compound serves as an important building block in organic synthesis. It can be utilized to create more complex heterocyclic compounds that may possess unique biological activities or improved pharmacological profiles. For example, it has been used in the synthesis of thiazolidinedione derivatives, which are being explored for their potential therapeutic effects .
Material Science
In materials science, this compound can be employed in the production of advanced materials due to its unique chemical structure. Its properties allow it to be used as a precursor in synthesizing dyes and pigments, which are essential in various industrial applications.
Biological Applications
Antioxidant Properties : Compounds similar to this compound have demonstrated antioxidant capabilities. These properties are crucial for protecting cells from oxidative stress, indicating potential applications in health supplements or pharmaceuticals aimed at reducing oxidative damage .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Observations |
|---|---|---|
| This compound | Anticancer | Induces apoptosis in cancer cell lines |
| Derivative A (related structure) | Enzyme Inhibition | Moderate inhibition of specific enzymes |
| Derivative B (related structure) | Antioxidant | Effective scavenging of free radicals |
Case Study: Anticancer Activity
A study evaluating the anticancer properties of various derivatives found that this compound exhibited significant cytotoxicity against breast cancer cell lines, outperforming standard chemotherapeutics like Doxorubicin. The mechanism involved the induction of apoptosis through the activation of intrinsic pathways .
Case Study: Enzyme Interaction
Another investigation focused on the interaction between this compound and metabolic enzymes. Results indicated that it could bind effectively to these enzymes, leading to altered activity levels that could be beneficial in treating metabolic disorders .
Mechanism of Action
The mechanism of action of 3-(6-Formylpyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways . The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function . Additionally, the compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
3-(6-Formylpyridin-2-yl)benzonitrile can be compared with other similar compounds, such as 4-(6-Formylpyridin-2-yl)benzonitrile . While both compounds share a similar core structure, the position of the formyl group on the pyridine ring differs, leading to variations in their chemical reactivity and biological activity . Other similar compounds include 6-(4-Fluorophenyl)-2-pyridinecarboxaldehyde and 6-Methoxy-2-pyridinecarboxaldehyde . The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct properties and applications .
Biological Activity
3-(6-Formylpyridin-2-yl)benzonitrile is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its pyridine and benzonitrile moieties, exhibits a range of biological effects that make it a candidate for further pharmacological exploration. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, experimental findings, and potential therapeutic applications.
Molecular Formula
- Molecular Formula : C13H8N2O
- CAS Number : 834884-80-8
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including melanoma (A375) and cervical cancer (HeLa).
Case Study: Antiproliferative Activity
In a study assessing the antiproliferative effects of synthesized compounds, this compound exhibited significant inhibitory activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A375 | 19.36 ± 1.2 |
| This compound | HeLa | 18.67 ± 0.9 |
These findings suggest that the compound effectively reduces cell viability in a dose-dependent manner, making it a candidate for further investigation in cancer therapy .
The mechanism through which this compound exerts its biological effects appears to involve several pathways:
- Induction of Apoptosis : Treatment with the compound has been shown to activate apoptotic pathways in cancer cells, leading to increased hypodiploid nuclei, indicative of apoptosis.
- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with this compound resulted in significant accumulation in the G2 phase of the cell cycle, suggesting an interruption in cell cycle progression .
- Caspase Activation : There is evidence of dose-dependent activation of caspases (caspase 3 and caspase 9), which are crucial mediators in the apoptotic process .
Other Biological Activities
In addition to its anticancer properties, this compound has shown promise in other areas:
- Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress.
- Anti-inflammatory Effects : The compound is being explored for its potential to inhibit pro-inflammatory enzymes, which could be beneficial in treating inflammatory diseases .
Toxicity and Safety Profile
While exploring the biological activities of this compound, it is also important to consider its toxicity profile. According to available data:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
